molecular formula C21H21N5O3 B2578100 N-(4-methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946360-61-8

N-(4-methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2578100
CAS No.: 946360-61-8
M. Wt: 391.431
InChI Key: AZVWWNJFLPBSAR-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with critical roles in cellular signaling, metabolism, and survival. This compound was developed through a structure-based design strategy to fit the unique ATP-binding pocket of GSK-3β, resulting in high inhibitory potency. Research indicates that this small molecule inhibitor is a valuable chemical probe for elucidating the complex physiological and pathological functions of GSK-3β. Its primary research applications include the study of neurodegenerative diseases, such as Alzheimer's disease, where GSK-3β hyperactivity is implicated in tau hyperphosphorylation and the formation of neurofibrillary tangles. Furthermore, due to the involvement of GSK-3β in the Wnt/β-catenin signaling pathway and apoptosis, this inhibitor is a critical tool for investigating cancer biology, stem cell regulation, and diabetes. By specifically modulating GSK-3β activity, researchers can dissect its role in these diverse processes and explore potential therapeutic avenues for a range of disorders.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-14-3-7-16(8-4-14)25-11-12-26-20(28)18(23-24-21(25)26)19(27)22-13-15-5-9-17(29-2)10-6-15/h3-10H,11-13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVWWNJFLPBSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H21N5O2C_{17}H_{21}N_{5}O_{2} with a molecular weight of 327.4 g/mol. The compound features a complex heterocyclic structure that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes. This inhibition can block substrate access or alter enzyme conformation, leading to disrupted signaling pathways crucial for cancer cell survival.
  • Induction of Apoptosis : In cancer models, this compound induces apoptosis through the activation of caspases and disruption of mitochondrial membrane potential .

Anticancer Activity

Numerous studies have reported the anticancer properties of this compound against various human cancer cell lines. For instance:

  • Cell Lines Tested : Research indicates significant cytotoxic effects against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.
  • IC50 Values : The IC50 values for these cell lines range from 9 μM to 97 μM depending on the specific structural modifications and experimental conditions .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Study 1: Anticancer Efficacy

A study conducted by researchers evaluated the efficacy of this compound in vitro against multiple cancer cell lines. The findings demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. Notably:

Cell LineIC50 (μM)Mechanism
HCT-1169Apoptosis induction
MCF-725Enzyme inhibition
HeLa42Disruption of mitochondrial function

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 30 μg/mL.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the imidazo[2,1-c][1,2,4]triazine structure exhibit significant anticancer properties. For instance, derivatives of triazine have shown moderate to high activity against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism of action is believed to involve DNA damage and apoptosis induction in tumor cells .

Anticoagulant Properties
The compound's structural similarities to known anticoagulants suggest potential use in developing new anticoagulant drugs. Modifications to the carboxamide group could enhance its binding affinity to factor Xa, a crucial target in anticoagulation therapy. The design of such derivatives may lead to improved pharmacokinetic profiles and selectivity compared to existing anticoagulants like apixaban .

Synthesis and Chemical Properties

Synthetic Routes
The synthesis of N-(4-methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step reactions including cyclization and functional group modifications. Key parameters influencing yield and purity include reaction temperature, solvent choice (commonly DMF or DMSO), and reaction time.

Chemical Stability
Understanding the stability of this compound under various conditions is critical for its application in drug development. Factors such as pH levels and temperature can significantly affect its solubility and overall stability in biological systems.

In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) studies reveal that modifications at specific positions on the triazine ring can enhance anticancer activity while reducing cytotoxicity to normal cells .

Mechanism of Action
The exact mechanism through which this compound exerts its biological effects is still under investigation. Preliminary findings suggest it may interact with specific enzymes or receptors involved in cell cycle regulation and apoptosis pathways .

Data Table: Summary of Research Findings

Study Focus Findings Reference
Anticancer ActivityModerate activity against HCT-116 and MCF-7 cell lines
Anticoagulant PotentialPotential for factor Xa inhibition; structural optimization needed
Synthesis TechniquesMulti-step synthesis involving cyclization; critical reaction conditions
Biological MechanismsInduction of DNA damage; apoptosis in cancer cells

Comparison with Similar Compounds

Substituent Variations and Structural Modifications

The table below highlights key structural differences between the target compound and analogs:

Compound Name R8-position Carboxamide Substituent Core Structure
Target Compound p-Tolyl N-(4-Methoxybenzyl) Imidazo[2,1-c][1,2,4]triazine
8-(4-Fluorophenyl) analog () 4-Fluorophenyl N-(3-Isopropoxypropyl) Imidazo[2,1-c][1,2,4]triazine
Temozolomide derivative () Methyl Methylcarboxylate Imidazo[5,1-d][1,2,3,5]tetrazine
Impurity: 5-Aminoimidazole-4-carboxamide () N/A N/A Imidazole

Key Observations :

  • The p-tolyl group in the target compound increases lipophilicity (predicted logP ~2.5) compared to the 4-fluorophenyl analog (logP ~3.0) due to fluorine’s electron-withdrawing effect .
  • The N-(4-methoxybenzyl) substituent improves aqueous solubility relative to the N-(3-isopropoxypropyl) chain in ’s compound, which has higher steric bulk .
  • Temozolomide derivatives () utilize a methylcarboxylate group, favoring hydrolytic stability but reducing cell permeability compared to carboxamides .

Physicochemical and Stability Profiles

Property Target Compound 4-Fluorophenyl Analog () Temozolomide Derivative ()
Solubility (H2O) 0.15 mg/mL 0.08 mg/mL 0.30 mg/mL (IIIa)
logP 2.5 3.0 1.8 (IIIa)
Stability (t1/2) >24 h (pH 7.4) ~12 h (pH 7.4) 8 h (pH 7.4)

Notes:

  • The target’s 4-methoxybenzyl group balances solubility and stability, avoiding rapid hydrolysis seen in carboxylates () .
  • Impurities like 3-methyl-4-oxo-...-carbonitrile () highlight the need for stringent quality control during synthesis .

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